2-(benzylsulfanyl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide
Description
This compound features a benzothiadiazole core (a bicyclic structure with two sulfur and two nitrogen atoms) modified with a 3-methyl group and two sulfonyl (dioxo) groups at position 2. The acetamide chain is substituted with a benzylsulfanyl group at the α-position and linked via an ethyl group to the benzothiadiazole moiety.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-20-16-9-5-6-10-17(16)21(26(20,23)24)12-11-19-18(22)14-25-13-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABIWGBMCVBOJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the benzo[c][1,2,5]thiadiazole moiety can be reduced to amines.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while reduction of the nitro groups can produce corresponding amines .
Scientific Research Applications
2-(benzylsulfanyl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs (e.g., benzothiazole/benzimidazole cores, acetamide linkages, or sulfanyl groups) and provide insights into structure-activity relationships (SAR):
Table 1: Structural and Functional Comparisons
Core Heterocycle Influence
- Benzothiadiazole vs. Benzothiazole/Benzimidazole :
The benzothiadiazole core in the target compound contains two sulfonyl groups, making it more electronegative than benzothiazole or benzimidazole derivatives. This may enhance interactions with polar biological targets (e.g., enzymes with basic residues) . In contrast, benzimidazole derivatives (e.g., W1) exhibit antimicrobial activity due to their planar structure and ability to intercalate into DNA .
Substituent Effects
- Sulfanyl-Acetamide Linkage :
The benzylsulfanyl group in the target compound may increase lipophilicity (logP) compared to analogs with pyridyl () or methoxyphenyl () substituents. This could influence membrane permeability and bioavailability. - Sulfamoyl and Dithiocarbamate Groups : Compounds with diethylsulfamoyl () or dithiocarbamate () groups demonstrate the importance of sulfur-containing substituents in modulating bioactivity. The target compound’s sulfonyl groups may confer resistance to metabolic oxidation compared to thioether linkages .
Biological Activity
Structure and Properties
The compound is characterized by the presence of a benzylsulfanyl group and a benzothiadiazole moiety, which are known to impart various biological activities. The structural formula can be represented as follows:
Where , , , , and correspond to the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.
Anticancer Activity
Research indicates that compounds containing benzothiadiazole derivatives exhibit significant anticancer properties. A study highlighted that similar compounds demonstrated cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. For instance, compounds with structural similarities to our target compound showed IC50 values of approximately 1.61 µg/mL against Jurkat cells, indicating strong potential for anticancer activity .
Case Study: Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications in the benzothiadiazole ring significantly influenced cytotoxicity. The presence of electron-donating groups enhanced activity, while electron-withdrawing groups reduced it. This suggests that optimizing substituents on the benzothiadiazole moiety could enhance the anticancer efficacy of 2-(benzylsulfanyl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide.
Antimicrobial Activity
Preliminary studies have indicated that benzothiadiazole derivatives possess antimicrobial properties. In vitro assays demonstrated that certain derivatives exhibited antibacterial activity comparable to standard antibiotics such as norfloxacin. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Cell Proliferation: The compound may induce apoptosis in cancer cells through activation of caspase pathways.
- Antimicrobial Mechanism: Disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis have been suggested as possible mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 ~ 1.61 µg/mL | |
| Antimicrobial | Comparable to norfloxacin | |
| Mechanism | Induction of apoptosis |
Detailed Research Findings
- Cytotoxicity Studies: Various derivatives were tested against multiple cancer cell lines (e.g., Jurkat, HT-29). Results showed significant cytotoxic effects with some compounds exceeding the efficacy of standard treatments like doxorubicin.
- Antibacterial Testing: Compounds were evaluated against Gram-positive and Gram-negative bacteria using the dilution method. Some derivatives exhibited potent antibacterial activity.
- Molecular Dynamics Simulations: These simulations provided insights into how the compound interacts with target proteins involved in apoptosis and bacterial metabolism.
Q & A
Q. What are the critical steps for synthesizing 2-(benzylsulfanyl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]acetamide?
The synthesis typically involves multi-step reactions, including:
- Sulfanyl group introduction : Reaction of benzyl mercaptan with activated intermediates under anhydrous conditions.
- Amide bond formation : Coupling using carbodiimide-based reagents (e.g., EDC/HOBt) in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
- Purification : Column chromatography or recrystallization to isolate the final product. Key parameters include temperature control (e.g., reflux in ethanol for 4–6 hours) and solvent selection to optimize yield .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity, including benzothiadiazole and acetamide moieties (e.g., δ 2.1 ppm for methyl groups, δ 7.3–8.1 ppm for aromatic protons) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) may arise from:
- Experimental design : Differences in assay conditions (pH, temperature) or enzyme isoforms .
- Compound stability : Hydrolysis of the sulfanyl group in aqueous buffers, verified via stability studies using HPLC .
- Molecular interactions : Use molecular docking to validate binding modes to targets like carbonic anhydrase or kinases . Recommended approach : Replicate assays under standardized conditions and cross-validate with orthogonal methods (e.g., surface plasmon resonance for binding affinity) .
Q. What strategies optimize reaction selectivity during synthesis to minimize byproducts?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amide coupling, reducing side reactions .
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation steps .
- Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., sulfanyl group addition) to prevent oxidation . Example : A study achieved 85% yield by using DMF at 0°C and NaH as a base, minimizing thioether oxidation .
Q. How can researchers elucidate the mechanism of action for this compound in enzyme inhibition?
- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Structural analysis : X-ray crystallography or cryo-EM to visualize binding to target enzymes .
- Mutagenesis : Identify critical residues in the enzyme active site through site-directed mutagenesis . Case study : A 2025 study linked the compound’s benzothiadiazole moiety to selective inhibition of carbonic anhydrase IX via hydrogen bonding with Thr-199 .
Methodological Considerations
Q. What are best practices for ensuring reproducibility in biological assays involving this compound?
- Standardize protocols : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and enzyme concentrations across labs .
- Quality control : Pre-treat the compound with antioxidants (e.g., BHT) to prevent sulfanyl group degradation .
- Data validation : Include positive controls (e.g., acetazolamide for carbonic anhydrase assays) and triplicate measurements .
Data Contradiction Analysis
Q. Why do solubility profiles vary across studies, and how can this be addressed?
Discrepancies often stem from:
- Solvent choice : DMSO enhances solubility but may form aggregates at high concentrations .
- pH-dependent solubility : Protonation of the acetamide group in acidic buffers increases aqueous solubility . Solution : Characterize solubility via nephelometry across pH 4–9 and solvents (e.g., PBS, DMSO) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
